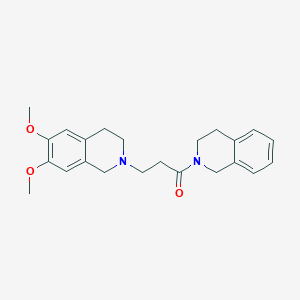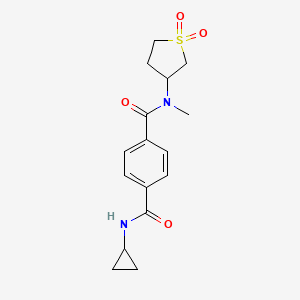
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been used in scientific research due to its potential therapeutic effects.
Wirkmechanismus
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of euphoria, empathy, and social connection. MDMA also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly when MDMA is used in high doses or in combination with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase feelings of empathy and social connection, which may be useful in investigating social behavior and cognition. However, the physiological effects of MDMA can also interfere with experimental results, particularly when high doses are used.
Zukünftige Richtungen
There are several future directions for research on MDMA, including investigating its potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Further research is also needed to investigate the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Additionally, research is needed to develop safer and more effective methods for synthesizing MDMA, as well as to develop methods for detecting and preventing MDMA-related harm.
Synthesemethoden
MDMA can be synthesized using various methods, including the Leuckart reaction and the Wacker oxidation. The Leuckart reaction involves the reaction of safrole with ammonium formate to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced using sodium borohydride to produce MDMA. The Wacker oxidation involves the oxidation of safrole using palladium chloride and copper chloride to produce MDP2P, which is then reduced to MDMA using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MDMA has been used in scientific research to investigate its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. MDMA has been shown to increase feelings of empathy, trust, and social connection, which may help individuals with PTSD to process traumatic memories and improve their emotional well-being.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)8-9-18-11-13-6-7-15-16(10-13)22-12-21-15/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGJDTVRODZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)






![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)


![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
